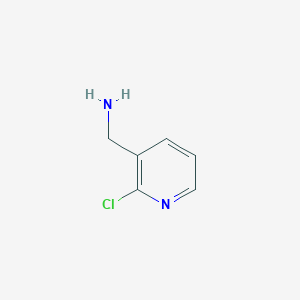
Bis(tri-o-tolylphosphine)palladium(0)
Übersicht
Beschreibung
Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .
Synthesis Analysis
The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .Molecular Structure Analysis
The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .Chemical Reactions Analysis
As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .Physical And Chemical Properties Analysis
Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cross-Coupling Reactions
“Bis(tri-o-tolylphosphine)palladium(0)” is used as a catalyst for palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds.
Kumada Coupling
Kumada coupling is another application where “Bis(tri-o-tolylphosphine)palladium(0)” is used as a catalyst . This reaction involves the coupling of an organomagnesium compound (Grignard reagent) with an organic halide to form a new carbon-carbon bond.
Heck Coupling
Heck coupling, a process used to couple alkenes with aryl or vinyl halides, also uses “Bis(tri-o-tolylphosphine)palladium(0)” as a catalyst . This reaction is widely used in organic chemistry for the synthesis of larger organic molecules from smaller ones.
Amination Reactions
“Bis(tri-o-tolylphosphine)palladium(0)” is used in amination reactions . These reactions involve the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals.
Arylation Reactions
Arylation reactions, which involve the introduction of an aryl group into a molecule, also use "Bis(tri-o-tolylphosphine)palladium(0)" . These reactions are important in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics.
Precursor Material in Thin Film Deposition
“Bis(tri-o-tolylphosphine)palladium(0)” is used as a precursor material in thin film deposition . This process is used to create thin films of material on a substrate, which is a key step in the manufacture of many types of electronic devices.
Catalyst in Industrial Chemistry
In industrial chemistry, “Bis(tri-o-tolylphosphine)palladium(0)” is used as a catalyst for various reactions . Its use helps to increase the efficiency of these reactions and reduce the amount of waste produced.
LED Manufacturing
“Bis(tri-o-tolylphosphine)palladium(0)” is also used in the manufacturing of LEDs . It plays a crucial role in the synthesis of materials used in these devices.
Safety And Hazards
Eigenschaften
IUPAC Name |
palladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIJGNGGJBNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449462 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-o-tolylphosphine)palladium(0) | |
CAS RN |
69861-71-8 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?
A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)











